molecular formula C19H23NO B162444 4-((Diphenylmethoxy)methyl)piperidine CAS No. 136647-21-7

4-((Diphenylmethoxy)methyl)piperidine

Cat. No. B162444
M. Wt: 281.4 g/mol
InChI Key: BSSMSDMDCCVWTE-UHFFFAOYSA-N
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Description

“4-((Diphenylmethoxy)methyl)piperidine” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The synthesis of piperidine derivatives has been a significant part of modern organic chemistry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task . In recent years, a lot of reviews concerning specific methods of piperidine synthesis, functionalization, and their pharmacological application have been published .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Heterocyclic compounds play a significant part in the pharmaceutical industry, and one of the most common in their structure is the piperidine cycle .


Chemical Reactions Analysis

The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

The molecular formula of “4-((Diphenylmethoxy)methyl)piperidine” is C19H23NO . More detailed physical and chemical properties are not available from the current search results.

Scientific Research Applications

Synthesis and Antiallergic Activity

  • Research Application: The chemical modification of classical antihistaminics, including derivatives of 4-((Diphenylmethoxy)methyl)piperidine, has led to the development of nonsedative antiallergic agents. These derivatives have demonstrated strong antiallergic effects in rat models with reduced central nervous system side effects (Iwasaki et al., 1994).

Gastric Antisecretory Agents

  • Research Application: Certain derivatives of 4-((Diphenylmethoxy)methyl)piperidine have been studied for their potential as nonanticholinergic gastric antisecretory drugs. These derivatives showed promise in the treatment of peptic ulcer disease, with one such compound, fenoctimine, undergoing clinical trials (Scott et al., 1983).

Anti-inflammatory and Antioxidant Activities

  • Research Application: Derivatives of 4-hydroxy-piperidine, a related compound to 4-((Diphenylmethoxy)methyl)piperidine, have been synthesized and evaluated as anti-inflammatory agents. These compounds also displayed antioxidant activities, which depended on certain structural characteristics (Geronikaki et al., 2003).

Dopamine Transporter Specific Ligands

  • Research Application: Replacing the benzhydrylic oxygen atom in dopamine transporter (DAT)-specific ligands with a nitrogen atom led to the development of novel N-analogues with high potency and selectivity for the DAT. These compounds, including derivatives of 4-((Diphenylmethoxy)methyl)piperidine, could potentially be used in pharmacotherapy for cocaine dependence (Dutta et al., 1998).

Corrosion Inhibition

  • Research Application: Piperidine derivatives, including those structurally related to 4-((Diphenylmethoxy)methyl)piperidine, have been investigated for their efficacy as corrosion inhibitors in various environments. These compounds have shown to be effective in reducing corrosion through chemisorption on surfaces (Sankarapapavinasam et al., 1991).

Calcium-Channel-Blocking Activity

  • Research Application: Derivatives of 4-((Diphenylmethoxy)methyl)piperidine have been synthesized as calcium-channel blockers and antihypertensive agents. These compounds exhibited significant calcium-channel-blocking activity, with some being more potent than established drugs like verapamil and diltiazem (Shanklin et al., 1991).

Safety And Hazards

Safety data sheets suggest avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

4-(benzhydryloxymethyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO/c1-3-7-17(8-4-1)19(18-9-5-2-6-10-18)21-15-16-11-13-20-14-12-16/h1-10,16,19-20H,11-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSSMSDMDCCVWTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1COC(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20376198
Record name 4-[(Diphenylmethoxy)methyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((Diphenylmethoxy)methyl)piperidine

CAS RN

136647-21-7
Record name 4-[(Diphenylmethoxy)methyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In a reactor fitted with a water trap, a mixture of benzhydrol (3.7 g), 4-piperidinemethanol (2.3 g), camphor-10-sulfonic acid (7.0 g), and toluene (30 mL) was refluxed for 2 hours. After cooling, 35 mL of 1N-aqueous sodium hydroxide was added and the reaction mixture was extracted with ethyl acetate. The extract was washed with saturated aqueous NaCl, dried over MgSO4, and concentrated under reduced pressure to provide 5.3 g of the title compound. Yield 94%. This product was not further purified but directly submitted to the next reaction.
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
94%

Synthesis routes and methods II

Procedure details

To a round bottom flask, benzhydrol (1.84 g, 10 mmol, 1.0 eq.), piperidin-4-yl-methanol (1.15 g, 10 mmol, 1.0 eq.), and p-toluenesulfonic acid monohydrate (2.09 g, 1.1 eq.) were suspended in toluene (400 ml). The mixture was refluxed with a Dean-Stark condenser for 3-4 hours. After cooling to room temperature, the solution was washed with 5% NaOH solution (2×20 ml), then with water (2×20 ml). The solution was then dried over anhydrous Na2SO4. The solvent was then removed under vacuum. The crude product 4-(1,1-diphenyl-methoxymethyl)-piperidine was obtained (2.33 g, 82.8% yield). ESMS 268.1 (M+1), 290.1 (M+23).
Quantity
1.84 g
Type
reactant
Reaction Step One
Quantity
1.15 g
Type
reactant
Reaction Step One
Quantity
2.09 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

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